2-Methyl-5-(pentafluorosulfur)benzaldehyde
Description
BenchChem offers high-quality 2-Methyl-5-(pentafluorosulfur)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(pentafluorosulfur)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5OS/c1-6-2-3-8(4-7(6)5-14)15(9,10,11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRPLPSFPWBNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218429 | |
| Record name | (OC-6-21)-Pentafluoro(3-formyl-4-methylphenyl)sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240257-13-9 | |
| Record name | (OC-6-21)-Pentafluoro(3-formyl-4-methylphenyl)sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-Pentafluoro(3-formyl-4-methylphenyl)sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pentafluorosulfanyl (SF5) Shift: A Bioisosteric Guide for Benzaldehyde Optimization
Executive Summary: The "Super-Trifluoromethyl" Paradigm
In the landscape of lead optimization, the trifluoromethyl group (
This guide analyzes the strategic replacement of
Part 1: Physicochemical Profiling (SF5 vs. CF3)[2]
The
Comparative Metrics
The following table synthesizes key physicochemical parameters essential for QSAR analysis.
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | tert-Butyl ( | Impact on Benzaldehyde |
| Geometry | Tetrahedral ( | Square Pyramidal ( | Tetrahedral | |
| Hammett Constant ( | 0.54 | 0.68 | -0.20 | |
| Lipophilicity ( | 0.88 | 1.51 | 1.98 | Significant boost in membrane permeability. |
| Volume ( | 34.6 | 55.4 | 76.9 | |
| C-X Bond Length ( | 1.49 (C-C) | 1.76 (C-S) | 1.53 (C-C) | The C-S bond is longer, projecting the F-cloud further. |
Data aggregated from Hansch analysis and recent crystallographic studies [1, 2].
Structural Visualization
The
Figure 1: The SF5 group exerts a stronger electron-withdrawing effect (EWG) than CF3, increasing the reactivity of the aldehyde carbonyl toward nucleophiles.
Part 2: Synthetic Access to SF5-Benzaldehydes
Unlike
The "Gold Standard" Route: Metal-Halogen Exchange
The most reliable route for medicinal chemists utilizes the commercially available 1-bromo-4-(pentafluorosulfanyl)benzene . Direct electrophilic fluorination of thiols is possible but requires specialized handling of
Figure 2: Synthetic workflow for accessing SF5-benzaldehyde via lithiation-formylation.
Part 3: Reactivity & Metabolic Stability
Carbonyl Reactivity
Due to the higher Hammett
-
Implication: Schiff base formation (reductive amination) proceeds faster than with
analogs. -
Risk: Higher susceptibility to hydration (gem-diol formation) in aqueous media, which can complicate NMR interpretation or assay stability [4].
Metabolic Blockade
The
-
Bioisostere Logic: If a
-phenyl moiety shows metabolic liability at the para-position (de-fluorination is rare, but oxidation of the ring is possible), the group provides a sterically bulkier shield that prevents enzymatic approach [5].
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-(Pentafluorosulfanyl)benzaldehyde
This protocol utilizes a metal-halogen exchange followed by formylation. It is a self-validating system where the disappearance of the starting bromide is easily tracked.
Reagents:
-
1-Bromo-4-(pentafluorosulfanyl)benzene (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Anhydrous THF
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 1-Bromo-4-(pentafluorosulfanyl)benzene (e.g., 500 mg) and dissolve in anhydrous THF (10 mL).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure temperature equilibration for 15 mins to prevent benzyne formation or polymerization.
-
Exchange: Add n-BuLi dropwise over 10 minutes. The solution may turn slightly yellow. Stir at -78°C for 45 minutes.
-
Checkpoint: Take a 10
L aliquot, quench with , and run a mini-workup. NMR should show complete conversion to the deuterated arene (Ar-D).
-
-
Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.
-
Quench: Pour the reaction mixture into saturated
solution (20 mL). -
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water and brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The aldehyde typically elutes earlier than the corresponding alcohol.
Protocol B: Comparative Lipophilicity Assessment (HPLC Method)
Instead of shake-flask methods, use Chromatographic Hydrophobicity Index (CHI) for higher throughput and accuracy with fluorinated compounds.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.
-
Gradient: 0% to 100% B over 5 minutes.
-
Calibration: Run a set of standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).
-
Measurement: Inject
and analogs. -
Calculation:
Expect the analog to elute significantly later (higher ) than the analog, confirming .
Part 5: Decision Matrix for Bioisosteric Replacement
Use this logic flow to determine if
Figure 3: Decision matrix for substituting CF3 with SF5 in drug design.
References
-
Savoie, P. R., & Welch, J. T. (2015).[2] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]
-
Altneuss, L., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(19), 1481-1490. [Link]
-
Umemoto, T., et al. (2012). Synthesis and Properties of Pentafluorosulfanyl-Substituted Benzenes. Journal of Fluorine Chemistry, 143, 130-134.[3] [Link]
-
Beier, P., et al. (2011). Nucleophilic Substitution of Nitro Group in Nitro(pentafluorosulfanyl)benzenes. The Journal of Organic Chemistry, 76(11), 4781–4786.[3] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
Methodological & Application
Application Note & Protocol Guide: Oxidation of 2-Methyl-5-(pentafluorosulfur)benzaldehyde
Executive Summary & Introduction
The pentafluorosulfur (SF5) group has emerged as a functional group of significant interest in medicinal chemistry and drug development, often termed a "super-trifluoromethyl group".[1][2] Its unique combination of properties—including high thermal and chemical stability, strong electron-withdrawing character, and substantial lipophilicity—makes it an invaluable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][3][4] The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. This document provides detailed protocols and technical insights for the oxidation of 2-Methyl-5-(pentafluorosulfur)benzaldehyde to its corresponding benzoic acid, a critical step for creating advanced intermediates in pharmaceutical research.
This guide is designed for researchers, medicinal chemists, and process development scientists. It details two robust methods for this oxidation: a classical approach using potassium permanganate and a modern, milder method employing a Pinnick oxidation. The rationale behind procedural steps, safety considerations, and troubleshooting are discussed to ensure reliable and reproducible outcomes.
Mechanistic & Strategic Considerations
The oxidation of an aldehyde to a carboxylic acid proceeds through the addition of an oxidant to the aldehyde's carbonyl group. In aqueous media, this often involves the formation of a geminal diol hydrate intermediate, which is then oxidized.[5][6][7]
Influence of the Pentafluorosulfur (SF5) Moiety: The SF5 group is one of the most powerfully electron-withdrawing groups known in organic chemistry.[3] This has two primary implications for the oxidation reaction:
-
Carbonyl Reactivity: The strong inductive effect of the SF5 group renders the aldehydic proton more acidic and the carbonyl carbon more electrophilic. This can facilitate the initial steps of the oxidation.
-
Group Stability: The SF5 group is exceptionally stable under a wide range of chemical and thermal conditions due to the strength of the S-F bonds.[3][8] This chemical robustness is a key advantage, as the group is expected to remain intact under both strong and mild oxidative conditions described herein.
The primary strategic decision involves selecting an oxidant that is effective for this electron-deficient substrate while being compatible with other functionalities on a potentially complex molecule.
General Experimental Workflow
A successful synthesis relies on a structured workflow from reaction setup to final product characterization. The following diagram outlines the key stages for the oxidation of 2-Methyl-5-(pentafluorosulfur)benzaldehyde.
Caption: General workflow for the synthesis of 2-Methyl-5-(pentafluorosulfur)benzoic acid.
Protocol 1: Classical Oxidation with Potassium Permanganate (KMnO₄)
This method is a robust, cost-effective, and powerful technique suitable for the oxidation of many substituted benzaldehydes.[9][10] It is particularly effective for small to medium-scale synthesis where functional group tolerance is not a primary concern.
Reaction Scheme:
Caption: Oxidation using Potassium Permanganate.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-Methyl-5-(pentafluorosulfur)benzaldehyde (1.0 eq.) in a mixture of acetone and water (e.g., 3:1 v/v, 10 mL per gram of aldehyde), add potassium permanganate (KMnO₄, approx. 2.0-2.2 eq.) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature between 20-30 °C using a water bath.
-
Reaction Execution: After the addition is complete, allow the mixture to stir vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. If the purple color persists but starting material remains (by TLC), gentle heating (40-50 °C) can be applied.
-
Workup - Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture in an ice bath. Carefully quench the excess permanganate by adding a saturated solution of sodium sulfite (Na₂SO₃) or by bubbling sulfur dioxide (SO₂) gas until the purple color disappears completely.
-
Workup - Filtration: Filter the mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water and then with a small amount of acetone.
-
Workup - Isolation: Combine the filtrates and remove the acetone under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with concentrated hydrochloric acid (HCl). The desired benzoic acid derivative should precipitate as a white solid.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).[11]
Safety & Handling:
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
SF5 Compounds: Handle in a well-ventilated fume hood. While the SF5 group itself is stable, precursor molecules may have unknown toxicological profiles.
-
Exotherm: The initial addition of KMnO₄ can be exothermic. Ensure adequate cooling is available.
Protocol 2: Mild & Selective Pinnick Oxidation
The Pinnick oxidation is an exceptionally mild and versatile method for converting aldehydes to carboxylic acids, renowned for its tolerance of sensitive functional groups and its utility with sterically hindered or electron-deficient substrates.[12][13]
Reaction Scheme:
Caption: Oxidation using Pinnick Conditions.
Step-by-Step Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the 2-Methyl-5-(pentafluorosulfur)benzaldehyde (1.0 eq.) in tert-butanol (t-BuOH). Add an equal volume of water, followed by 2-methyl-2-butene (a scavenger, 5.0-10.0 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, as a buffer, 5.0-10.0 eq.).[14]
-
Reagent Addition: In a separate container, prepare a solution of sodium chlorite (NaClO₂, 80% technical grade, 3.0-5.0 eq.) in water. Add this solution to the vigorously stirring aldehyde mixture dropwise over 15-20 minutes at room temperature.
-
Reaction Execution: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting aldehyde is no longer visible.
-
Workup - Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₅) or sodium sulfite (Na₂SO₃) to quench any residual oxidants. Stir for 20 minutes.
-
Workup - Isolation: Remove the t-BuOH under reduced pressure. Add ethyl acetate to the remaining aqueous layer and adjust the pH to ~2 with 2 M HCl. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization.[15]
Safety & Handling:
-
Sodium Chlorite: A strong oxidizing agent that can be explosive under certain conditions (e.g., contact with acid or heat). Handle with care and avoid generating dust.
-
2-Methyl-2-butene: A volatile and flammable liquid. Work in a well-ventilated fume hood away from ignition sources.
-
Byproducts: The reaction generates hypochlorous acid (HOCl), which is consumed by the scavenger.[13] Proper quenching is essential.
Comparative Summary of Protocols
| Parameter | Protocol 1: Potassium Permanganate | Protocol 2: Pinnick Oxidation |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Sodium Chlorite (NaClO₂) |
| Typical Conditions | Room temp to 40-50 °C, 2-4 hours | Room temperature, 4-16 hours |
| Advantages | - Low cost and readily available[16]- High oxidizing power- Simple workup for small scale | - Exceptionally mild conditions[12]- High functional group tolerance[13]- Effective for electron-poor substrates[17]- Avoids heavy metal waste |
| Disadvantages | - Harsh conditions, low functional group tolerance- Generates stoichiometric MnO₂ waste- Can be difficult to control on a large scale | - Higher reagent cost- Requires a scavenger for side-product (HOCl)[14]- Can be slower than stronger oxidants |
| Workup Complexity | Moderate (filtration of MnO₂ is critical) | Low to Moderate (standard extraction) |
Product Characterization & Troubleshooting
Confirmation of Structure: The final product, 2-Methyl-5-(pentafluorosulfur)benzoic acid, should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. The ¹⁹F NMR spectrum is particularly diagnostic for the SF5 group, typically showing a characteristic pattern of a quintet for the axial fluorine and a doublet of quintets for the four equatorial fluorines.[15]
-
IR Spectroscopy: Look for the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong carbonyl C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.[9]
-
Melting Point: A sharp melting point indicates high purity.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient oxidant- Low reaction temperature/time | - Add more oxidant carefully.- Increase reaction time or gently warm the mixture (monitor by TLC). |
| Starting Aldehyde in Final Product | Incomplete oxidation or inefficient purification. | Purify the crude product using an acid-base extraction. The benzoic acid will be extracted into an aqueous basic solution (e.g., 1 M NaOH), leaving the neutral aldehyde in the organic layer. Re-acidification of the aqueous layer will precipitate the pure acid.[15] |
| Low Yield | - Product loss during workup/filtration.- Side reactions (in KMnO₄ protocol). | - Ensure thorough washing of the MnO₂ filter cake.- For complex substrates, switch to the milder Pinnick protocol to improve selectivity. |
References
- The Pentafluorosulfanyl Group (SF5) - Rowan. Vertex AI Search.
- 4.1.4: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts.
- 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts.
- Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps. Chemistry Steps.
- Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed. PubMed.
- Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. Master Organic Chemistry.
- Video: Reactions of Aldehydes and Ketones: Baeyer–Villiger Oxid
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. PMC.
- Properties of the SF5 group and the major key discoveries reported in the field. - ResearchGate.
- Jones oxid
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents - ResearchGate.
- selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
- Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate.
- 136-138 Research Article Oxidation of Benzaldehyde and Substituted - Semantic Scholar. Semantic Scholar.
- Pinnick oxid
- Jones Oxidation - Organic Chemistry Portal. Organic Chemistry Portal.
- Jones Oxidation - Chemistry Steps. Chemistry Steps.
- Potassium Permanganate - Organic Chemistry Portal. Organic Chemistry Portal.
- Jones oxidation - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur.
- JONES REAGENT & OXIDATION REACTIONS | ADICHEMISTRY. ADICHEMISTRY.
- Study summary for the Pinnick oxidation. EDG and EWG are... - ResearchGate.
- Technical Support Center: Stability of SF5-Functionalized Molecules - Benchchem. Benchchem.
- Technical Support Center: Purification of 3-(Pentafluorosulfanyl)benzoic Acid - Benchchem. Benchchem.
- KINETICS OF OXIDATION OF SUBSTITUTED BENZALDEHYDES BY POTASSIUM PERMANGANATE IN ACID MEDIUM. - Bases bibliographiques Pascal et Francis. Bases bibliographiques Pascal et Francis.
- Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC. PMC.
- Pinnick Oxidation: Mechanism & Examples | NROChemistry. NROChemistry.
-
Pinnick oxidation | . .
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY D
- Safety d
- SF5-containing building blocks - Enamine. Enamine.
- NIOSH Pocket Guide to Chemical Hazards - Sulfur pentafluoride - Restored CDC. CDC.
- Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorin
- Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC. PMC.
- Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes - Beilstein Journals. Beilstein Journals.
- Oxidation of Benzaldehyde to Benzoic Acid - ResearchGate.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate.
- Purification of Benzoic Acid by Crystalliz
- Switching of selectivity from benzaldehyde to benzoic acid using MIL-100(V) as a heterogeneous catalyst in aerobic oxidation of benzyl alcohol - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry.
- Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - Beilstein Journals. Beilstein Journals.
- Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-C
- Straightforward Pentafluorosulfanylation for Molecular Design - ChemRxiv. ChemRxiv.
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 13. | www.wenxuecity.com [wenxuecity.com]
- 14. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of SF5-Benzaldehyde into Heterocyclic Scaffolds for Drug Discovery and Materials Science
Introduction: The Emergence of the Pentafluorosulfanyl Group
In the landscape of modern medicinal chemistry and materials science, the strategic introduction of fluorine-containing motifs is a cornerstone of molecular design. Among these, the pentafluorosulfanyl (SF5) group has rapidly gained prominence, often lauded as a "super-trifluoromethyl" group.[1][2] This distinction arises from its unique combination of physicochemical properties:
-
High Electronegativity: The SF5 group is one of the most powerfully electron-withdrawing groups known, significantly modulating the electronic environment of a parent molecule.[1][3]
-
Exceptional Stability: The sulfur(VI) center imparts remarkable thermal and chemical stability, a desirable trait for developing robust pharmaceuticals and materials.[1][3]
-
Tuned Lipophilicity: Despite its high polarity, the SF5 group substantially increases a molecule's lipophilicity, which can enhance membrane permeability and improve bioavailability in drug candidates.[3][4][5]
-
Steric Influence: With an octahedral geometry and a volume intermediate between tert-butyl and trifluoromethyl groups, the SF5 moiety can enforce specific molecular conformations, leading to enhanced binding selectivity with biological targets.[5][6]
Given these compelling attributes, the development of efficient synthetic routes to SF5-containing compounds is of paramount importance. SF5-benzaldehyde has emerged as a critical and versatile building block, providing a direct entry point for incorporating the SF5-phenyl scaffold into a vast array of complex molecules, particularly the privileged heterocyclic systems that form the backbone of numerous pharmaceuticals.[7][8]
This guide provides an in-depth exploration of validated synthetic strategies for incorporating SF5-benzaldehyde into key heterocyclic cores. We will move beyond mere procedural descriptions to elucidate the mechanistic rationale behind each transformation, offering researchers the knowledge to adapt and innovate within their own discovery programs.
Strategy 1: Condensation-Cyclization Pathways
The aldehyde functionality of SF5-benzaldehyde is a prime reactive handle for classical condensation reactions. This approach involves the initial formation of a C-C bond with a suitable partner, creating an intermediate that is primed for a subsequent intramolecular cyclization to forge the heterocyclic ring.
General Workflow: Condensation-Cyclization
The logical flow of this strategy involves two key transformations, which can often be performed in a one-pot or telescoped sequence to improve operational efficiency.
Sources
- 1. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. mdpi.com [mdpi.com]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aldehyde Oxidation in Pentafluorosulfur Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pentafluorosulfur (SF5) compounds. The unique properties of the SF5 group, such as its high electronegativity and exceptional stability, make it a valuable substituent in modern chemistry.[1][2][3] However, these same electronic properties can present challenges during synthetic transformations, particularly in the oxidation of SF5-containing aldehydes to their corresponding carboxylic acids.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common issues and achieve successful, high-yielding oxidations.
Troubleshooting Guide: From Low Yields to Impure Products
The oxidation of aldehydes substituted with the strongly electron-wthdrawing pentafluorosulfur group can be sluggish and prone to incomplete conversion. This section addresses the most common problems encountered in the laboratory and provides actionable solutions.
Issue 1: Low or No Conversion of the Starting Aldehyde
Primary Cause: The SF5 group significantly deactivates the aldehyde carbonyl group towards oxidation. Many common, mild oxidizing agents may not be potent enough to drive the reaction to completion.
Solutions:
-
Reagent Selection is Key: For electron-deficient aldehydes, including those with an SF5 substituent, the Pinnick oxidation is often the method of choice due to its tolerance for a wide range of functional groups and its effectiveness with sterically hindered or electronically deactivated substrates.[4][5]
-
Reaction Time and Temperature: If you observe a stalled reaction at room temperature, consider extending the reaction time. Gentle heating can also be beneficial, but should be monitored carefully to avoid potential side reactions.
-
pH Optimization: The Pinnick oxidation is sensitive to pH. Ensure that the reaction medium is buffered, typically with a phosphate buffer, to maintain the optimal pH for the formation of the active oxidant, chlorous acid.[4]
Issue 2: Incomplete Reaction Leading to a Mixture of Aldehyde and Carboxylic Acid
This is a frequent challenge when oxidizing SF5-containing aldehydes. The resulting mixture can be difficult to separate due to similar polarities.
Solutions:
-
Drive the Reaction to Completion:
-
Increase the equivalents of the oxidizing agent (e.g., sodium chlorite in a Pinnick oxidation).
-
Ensure efficient stirring to overcome any potential heterogeneity in the reaction mixture.
-
-
Post-Reaction Purification Strategy:
-
Acid-Base Extraction: This is a highly effective method to separate the desired carboxylic acid from the unreacted aldehyde.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base (e.g., 1 M NaOH or saturated NaHCO3). The carboxylic acid will be deprotonated and move into the aqueous layer as a salt.
-
The less acidic aldehyde will remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., 2 M HCl) to precipitate the pure carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
-
Issue 3: Formation of Unidentified Side Products
Possible Causes & Solutions:
-
Oxidant Incompatibility: While the SF5 group is generally very stable, harsh oxidizing agents like potassium permanganate under forcing conditions could potentially lead to degradation of the aromatic ring or other sensitive functional groups on the molecule.[1][6] Stick to milder, more selective reagents like those used in the Pinnick oxidation.
-
Side Reactions of the Oxidant: In Pinnick oxidations, the hypochlorous acid (HOCl) byproduct can react with other functional groups.[4] The use of an HOCl scavenger, such as 2-methyl-2-butene, is crucial to prevent these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the oxidation of SF5-containing aldehydes more challenging than that of simple benzaldehyde?
The pentafluorosulfur group is one of the most strongly electron-withdrawing groups used in organic chemistry.[1] This property reduces the electron density at the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack by the oxidizing agent or its hydrate, which is a key step in the oxidation mechanism.
Q2: Which oxidizing agents should I consider for my SF5-substituted aldehyde?
| Oxidizing Agent | Suitability for SF5-Aldehydes | Advantages | Disadvantages |
| Pinnick Oxidation (NaClO2) | Highly Recommended | Mild conditions, high functional group tolerance, effective for electron-poor aldehydes.[4][5] | Requires a scavenger for the HOCl byproduct. |
| Jones Reagent (CrO3/H2SO4) | Use with Caution | Strong oxidizing agent, can be effective for stubborn reactions.[7] | Harshly acidic, chromium is toxic, may not be suitable for complex molecules with acid-sensitive groups.[8] |
| Tollens' Reagent (Ag(NH3)2+) | Generally Not Recommended | Very mild. | Often not strong enough to oxidize highly deactivated aldehydes like those with an SF5 group. |
| Potassium Permanganate (KMnO4) | Not Recommended | Very strong and inexpensive. | Can be unselective and may lead to degradation of the SF5-containing molecule, especially under harsh conditions. |
Q3: Is the SF5 group stable to the conditions of a Pinnick oxidation?
Yes, the SF5 group is exceptionally stable and is not known to be compromised under the mild, slightly acidic conditions of a Pinnick oxidation.[1][6]
Q4: My final carboxylic acid product is an oil/difficult to crystallize. What purification methods can I use?
If recrystallization proves difficult, column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to suppress the ionization of the carboxylic acid and improve the peak shape during chromatography.
Experimental Protocols
The following protocols are provided as a starting point. Optimization may be necessary depending on the specific substrate.
Protocol 1: General Procedure for the Pinnick Oxidation of an SF5-Aryl Aldehyde
This protocol is adapted from standard literature procedures for the Pinnick oxidation.[5]
dot
Caption: General workflow for the Pinnick oxidation.
Materials:
-
SF5-substituted aldehyde (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water
-
2-Methyl-2-butene (scavenger, 5-10 equiv)
-
Sodium dihydrogen phosphate (NaH2PO4, buffer, 1.5-2.0 equiv)
-
Sodium chlorite (NaClO2, 80% technical grade, 1.5-3.0 equiv)
-
Sodium sulfite (Na2SO3) for quenching
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the SF5-substituted aldehyde in a 1:1 mixture of t-BuOH and water.
-
Add the 2-methyl-2-butene and sodium dihydrogen phosphate to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the sodium chlorite in a minimal amount of water.
-
Slowly add the aqueous sodium chlorite solution to the reaction mixture dropwise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by either acid-base extraction (as described in the troubleshooting section) or recrystallization.[9][10][11]
Protocol 2: Purification by Recrystallization
dot
Caption: Workflow for purification by recrystallization.
General Guidance:
-
Select an appropriate solvent or solvent system in which the SF5-carboxylic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Dissolve the crude product in a minimal amount of the boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
By understanding the electronic nature of the pentafluorosulfur group and selecting the appropriate reaction conditions and purification strategies, researchers can overcome the challenges associated with the oxidation of SF5-containing aldehydes.
References
- Rowan University. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Li, G., et al. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances, 12(7), 4153-4158.
-
Wikipedia. (2023, December 26). Pinnick oxidation. In Wikipedia. Retrieved February 14, 2026, from [Link]
- Webb, K. S., & Levy, D. (1998). Oxidation of Aldehydes with Oxone® in Aqueous Acetone. Tetrahedron, 54(1-2), 49-54.
- Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906–8911.
- Beier, P., et al. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 12, 110–116.
- Welch, J. T., & Lim, D. S. (2007). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials.
- Burke, E. K., & Speed, A. W. H. (2025). Reaction of Dearomatized Heterocycles with Sulfur Hexafluoride (SF6) and the Pentafluorosulfanyl (SF5) Group. ChemRxiv.
- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry, 60(19), 7846–7857.
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved February 14, 2026, from [Link]
- Park, S. J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 26(11), 3195.
- American Chemical Society. (2016). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5‑Containing Anisole, Phenols, and Anilines. ACS Figshare.
- Tlili, A., et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. Molecules, 27(15), 4882.
- Ismalaj, E., et al. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 28(60), e202201491.
- Zhang, W., et al. (2023). Electrochemical oxidation of styrene to benzaldehyde by discrimination of spin-paired π electrons. Chemical Science, 14(8), 2119-2125.
- Wang, Y., et al. (2024). Electrocatalytic Oxidation of Benzaldehyde on Gold Nanoparticles Supported on Titanium Dioxide.
-
University of California, Los Angeles. (n.d.). Recrystallization.pdf. Retrieved February 14, 2026, from [Link]
- Chen, C., et al. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances, 11(30), eadj8891.
-
Royal Society of Chemistry. (2023). Electrochemical oxidation of styrene to benzaldehyde by discrimination of spin-paired π electrons. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2023). Electrochemical Oxidation of Styrene to Benzaldehyde by Discrimination of Spin-Paired π Electrons. Retrieved February 14, 2026, from [Link]
- Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191632.
-
Wikipedia. (2023, November 29). Oxidation with chromium(VI) complexes. In Wikipedia. Retrieved February 14, 2026, from [Link]
-
University of California, Berkeley. (n.d.). Recrystallization and Crystallization. Retrieved February 14, 2026, from [Link]
-
Chemsrc. (n.d.). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. Retrieved February 14, 2026, from [Link]
-
ChemRxiv. (2025). Reaction of Dearomatized Heterocycles with Sulfur Hexafluoride (SF6) and the Pentafluorosulfanyl (SF5) Group. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Chromium Compounds. Retrieved February 14, 2026, from [Link]
- Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191632.
-
Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. Retrieved February 14, 2026, from [Link]
- Chung, K.-H., et al. (2008). Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. Bulletin of the Korean Chemical Society, 29(10), 1957-1960.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aldehydes to carboxylic acids using Cr(VI). Retrieved February 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved February 14, 2026, from [Link]
- Li, B., et al. (2024). Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization.
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. Retrieved February 14, 2026, from [Link]
-
Total Organic Chemistry. (2020, June 28). Chromium Oxidations of Alcohols [Video]. YouTube. [Link]
- Li, Y., et al. (2019). Metal- and radical-free aerobic oxidation of heteroaromatic methanes: an efficient synthesis of heteroaromatic aldehydes. Organic & Biomolecular Chemistry, 17(17), 4220–4224.
- Tlili, A., & Billard, T. (2021).
-
ResearchGate. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved February 14, 2026, from [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromium Compounds [organic-chemistry.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Optimizing solvent selection for SF5 benzaldehyde coupling reactions
Ticket #: SF5-BZ-OPT-001 Subject: Optimizing Solvent Systems for SF5-Benzaldehyde Coupling Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Phantom" Group Challenge
You are likely here because your standard solvent protocols (MeOH for reductive aminations, DMF/Water for Suzuki) are failing with pentafluorosulfanyl (SF5) benzaldehydes.
The Science of the Failure: The SF5 group is not just a "heavy" trifluoromethyl group. It possesses a unique duality that disrupts conventional solvent logic:
-
Extreme Lipophilicity: With a LogP increment of ~1.2 units over H (and ~0.6 over CF3), SF5 compounds resist dissolution in polar protic solvents essential for many salt-based couplings.
-
Electronic Deactivation: The SF5 group is strongly electron-withdrawing (
), significantly more so than CF3 ( ). This renders the aldehyde carbonyl hyper-electrophilic , making it prone to forming stable, unreactive hydrates in wet solvents rather than the desired imines or coupling products.
This guide provides a self-validating framework to select the correct solvent system based on these physicochemical realities.
Module 1: The Solubility Paradox
Objective: Achieve homogeneous phases without deactivating the catalyst or substrate.
Standard benzaldehydes dissolve readily in Methanol or DMF. SF5-benzaldehydes often "oil out" in these, trapping the catalyst away from the substrate.
Table 1: Solvent Performance Matrix for SF5-Benzaldehydes
| Solvent Class | Representative Solvent | SF5 Solubility | Reaction Compatibility | Risk Factor |
| Chlorinated | DCM, DCE | Excellent | High (Reductive Amination) | Volatility; Poor for inorganic bases. |
| Ethers | THF, 2-MeTHF, Dioxane | Good | High (Suzuki/Grignard) | Peroxide formation; 2-MeTHF is preferred for phase separation. |
| Alcohols | Methanol, Ethanol | Poor | Low (unless heated) | Hydrate Trap: SF5-aldehyde forms stable hydrates in wet alcohols. |
| Aromatic | Toluene, Xylene | Excellent | Medium | Requires phase transfer catalyst (PTC) for inorganic bases. |
| Polar Aprotic | DMF, DMSO | Moderate | Medium | Difficult removal; SF5 compounds often "crash out" upon aqueous workup. |
Module 2: Suzuki-Miyaura Coupling (Aryl-Halide Focus)
Scenario: Coupling SF5-bromobenzaldehyde with an aryl boronic acid.
The Protocol Failure: Using standard DMF/Water or MeOH/Water systems often results in low conversion. The lipophilic SF5 substrate stays in the organic micro-droplets, while the catalyst and base remain in the aqueous/polar phase.
The Optimized Protocol: The "Lipophilic Shield" System Use a solvent system that solvates the SF5 group while allowing water miscibility for the base.
Recommended System: 1,4-Dioxane : Water (4:1) or Toluene : Water (10:1) with S-Phos.
Step-by-Step Optimization Workflow:
-
Solubility Check (Self-Validating Step):
-
Dissolve 10 mg of SF5-benzaldehyde in 0.5 mL of the organic solvent.
-
Pass: Solution is clear.
-
Fail: Solution is cloudy or oil droplets form. -> Switch to Toluene.
-
-
Base Selection: Use K3PO4 (Potassium Phosphate Tribasic) instead of Carbonates. The phosphate buffers the pH, preventing the Cannizzaro reaction (disproportionation) which is accelerated by the electron-poor nature of the SF5 ring.
-
Temperature: Run at 80°C. The high lipophilicity requires thermal energy to increase the exchange rate between the organic solvation shell and the aqueous base.
Caption: Decision logic for selecting the solvent system based on SF5 substrate solubility.
Module 3: Reductive Amination (Aldehyde Focus)
Scenario: Reacting SF5-benzaldehyde with a primary amine.
The "Hydration Trap" Mechanism: Because the SF5 group pulls electron density from the ring, the aldehyde carbon is extremely positive. In "wet" solvents (un-dried MeOH), the aldehyde reacts with water to form a gem-diol (hydrate) . This hydrate is a thermodynamic sink and reacts extremely slowly with the amine to form the imine.
The Optimized Protocol: The Dehydrating System
-
Solvent: DCE (1,2-Dichloroethane) or Anhydrous THF . Avoid Methanol.
-
Additive: Ti(OiPr)4 (Titanium Isopropoxide) .[1]
-
Role: It acts as a Lewis acid to activate the carbonyl AND a water scavenger to drive the equilibrium toward the imine.
-
Protocol:
-
Imine Formation (Critical Step):
-
Mix SF5-benzaldehyde (1.0 equiv) and Amine (1.1 equiv) in Anhydrous THF.
-
Add Ti(OiPr)4 (1.5 equiv). Stir neat or concentrated for 2 hours.
-
Checkpoint: Monitor by TLC.[2] The aldehyde spot should disappear before adding the reducing agent.
-
-
Reduction:
Caption: The "Hydration Trap" in protic solvents vs. successful imine formation in anhydrous/Lewis Acid conditions.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a gummy biphasic mess during Suzuki coupling. Yield is <10%.
-
Diagnosis: "Oiling out." The SF5 substrate is not soluble in the aqueous/organic interface.
-
Fix: Switch to Toluene/Water (5:1) and add 10% Ethanol or use n-Butanol as a co-solvent. The alcohol acts as a phase transfer bridge without fully solvating the SF5 group. Alternatively, use S-Phos or X-Phos precatalysts, which are lipophilic enough to enter the SF5 droplets.
Q2: In reductive amination, I see the starting material disappear, but I don't get the amine. I get an alcohol.
-
Diagnosis: Direct reduction of the aldehyde. The imine formation was too slow, and the borohydride reduced the aldehyde instead.
-
Fix: This confirms the "Hydration Trap." You likely used MeOH or wet solvent.
-
Switch to DCE .
-
Pre-form the imine with MgSO4 or Ti(OiPr)4 for 4 hours before adding the reducing agent.
-
Q3: Can I use microwave heating to speed this up?
-
Answer: Yes, but be cautious.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[7][8][9][10] Chemical Reviews, 115(2), 1130–1190. Link
-
Umemoto, T., et al. (2012). Discovery of SF5-Lead Compounds for Drug Development. Journal of Fluorine Chemistry, 135, 12-20. Link
-
BenchChem Technical Support. (2025). Optimizing Suzuki Coupling of Aryl Halides.Link
-
Rowan Sciences. (2024). The Pentafluorosulfanyl Group (SF5): Properties and Applications.[7][8][10][11]Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
Handling volatility and storage of fluorinated benzaldehydes
Topic: Handling Volatility, Storage Stability, and Purification Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: The Dual Challenge
As a Senior Application Scientist, I often see fluorinated benzaldehydes (e.g., 2-fluorobenzaldehyde, 4-fluorobenzaldehyde) treated casually as "just another aldehyde." This is a critical error. These reagents present a unique dual challenge:
-
Volatility: Lower molecular weight analogs (particularly ortho-substituted) possess significant vapor pressure, leading to "invisible" mass loss.
-
Autoxidation: The electron-withdrawing nature of fluorine, combined with the inherent reactivity of the aldehyde proton, creates a system that aggressively scavenges oxygen, converting your liquid reagent into a solid carboxylic acid impurity.
This guide provides the protocols necessary to maintain the integrity of these reagents, ensuring your stoichiometry remains accurate and your reactions reproducible.
Module 1: The Volatility Challenge
Issue: "I weighed the reagent, but my yield indicates I added less than calculated."
The Mechanism of Loss
Fluorine is small and tightly bound, not adding significant mass compared to other halogens, but it drastically alters lipophilicity and volatility. Ortho-fluorobenzaldehyde (2-FB), for instance, has a boiling point of ~175°C, but its vapor pressure at room temperature is sufficient to cause mass loss during weighing and transfer, especially under the airflow of a fume hood.
Protocol: The "Cold Weighing" Technique
To prevent evaporative loss during stoichiometry setup:
-
Equilibration: Remove the bottle from cold storage (4°C) but do not open it immediately . Allow it to warm to room temperature inside a desiccator or sealed bag.
-
Why? Opening a cold bottle introduces atmospheric moisture, which condenses into the aldehyde.
-
-
Syringe Transfer: Never weigh volatile aldehydes in an open weigh boat.
-
Tare a sealed flask containing your solvent.
-
Withdraw the aldehyde using a gas-tight syringe.
-
Inject directly into the solvent (subsurface addition).
-
Re-weigh the flask to determine the exact mass added.
-
Module 2: The Oxidation Trap (Autoxidation)
Issue: "My clear liquid has turned cloudy or contains white crystals."
The Science: Radical Chain Reaction
Benzaldehydes undergo autoxidation upon exposure to air.[1] This is a radical chain reaction. The fluorine substituent (an electron-withdrawing group) increases the acidity of the resulting benzoic acid (e.g., p-fluorobenzoic acid pKa ~4.14 vs. benzoic acid pKa ~4.2), making the impurity potentially more disruptive to acid-sensitive catalytic cycles.
The Pathway:
-
Initiation: Light or trace metals generate a radical.
-
Propagation: The radical strips the aldehydic proton, reacting with
to form a peroxy acid. -
Termination: The peroxy acid reacts with another aldehyde molecule to form two equivalents of carboxylic acid (the white solid).
Visualization: Autoxidation Pathway
Caption: The autoxidation cascade converting liquid aldehyde to solid acid, and the barriers required to stop it.
Module 3: Storage & Containment
Issue: "The rubber septum on my storage bottle is degrading/sticky."
Material Compatibility
Benzaldehydes are excellent organic solvents and will swell or degrade standard red rubber or white rubber septa over time. This leaching contaminates your reagent with plasticizers.
Storage Protocol Table
| Parameter | Recommendation | Technical Rationale |
| Container | Glass (Amber) | Prevents UV-initiated radical formation. |
| Cap/Seal | PTFE-lined cap | Teflon (PTFE) is chemically inert to benzaldehydes. Avoid rubber contact. |
| Headspace | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid. Nitrogen ( |
| Temperature | 2°C to 8°C | Slows kinetic rate of oxidation. Freezing (-20°C) is acceptable but requires longer equilibration times to avoid condensation. |
| Stabilizers | Hydroquinone (optional) | Radical scavenger. Only add if downstream chemistry tolerates phenolic impurities. |
Module 4: Troubleshooting & Recovery (FAQs)
Q1: I found white solids in my bottle. Is the reagent ruined?
A: Not necessarily. The white solid is the fluorobenzoic acid derivative. If the amount is small (<5%), you can purify it.
-
Filtration: If the solid is suspended, filter through a 0.45 µm PTFE syringe filter.
-
Wash (Recommended): Dissolve the aldehyde in diethyl ether or ethyl acetate.[2] Wash 2x with 10% Aqueous
(Sodium Bicarbonate). The base deprotonates the acid, moving it to the aqueous layer.[2] Dry the organic layer ( ) and concentrate.
Q2: Can I distill this to purify it?
A: Yes, but proceed with caution.
-
Risk: Heating unstable aldehydes in the presence of oxygen accelerates decomposition.
-
Protocol: Vacuum distillation is mandatory . Do not distill at atmospheric pressure (175°C is too hot).
-
Safety: Ensure the condenser is not clogged by sublimating benzoic acid crystals.
Q3: Why did my septum turn into a sticky mess?
A: You likely stored the bottle inverted or with liquid touching a non-PTFE liner. Benzaldehyde vapors penetrate standard rubber, causing swelling and polymer breakdown. Always store upright.
Q4: How do I check purity without running a reaction?
A: H-NMR is the gold standard.
-
Aldehyde Peak: Look for the singlet at ~10.0 ppm.
-
Acid Peak: Look for a broad singlet at ~11-13 ppm (carboxylic acid).
-
Calculation: Integrate the aldehyde proton vs. aromatic protons to calculate precise purity.
Workflow: The "Cold Chain" Handling System
This diagram illustrates the correct path from storage to reaction to minimize both volatility loss and oxidation.
Caption: The "Cold Chain" workflow ensures the reagent is never exposed to moisture or air for extended periods.
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 2-fluoro- Properties and Data.[3] NIST Chemistry WebBook.[3] [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Methyl-5-(pentafluorosulfur)benzaldehyde
Executive Summary & Hazard Context
2-Methyl-5-(pentafluorosulfur)benzaldehyde is a specialized building block used primarily in medicinal chemistry as a bioisostere for trifluoromethyl or nitro groups.[1] While the pentafluorosulfanyl (
Why this matters for safety:
-
Enhanced Dermal Absorption: The high lipophilicity (
increase) facilitates rapid transport across the stratum corneum.[1] Unlike standard benzaldehydes, this compound can penetrate skin barriers efficiently, carrying the reactive aldehyde payload systemically. -
Thermal Decomposition Risks: While chemically stable, thermal decomposition (fire) releases Hydrogen Fluoride (HF) and Sulfur Oxides (
), requiring specific emergency protocols distinct from standard organic fires.[1] -
Aldehyde Reactivity: The aldehyde moiety remains a sensitizer and irritant, capable of cross-linking proteins.
Risk Assessment & GHS Classification (Derived)
Treat as a high-potency intermediate due to limited toxicological data.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][3][4] |
| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation.[1][3] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[3][5] |
| Acute Toxicity (Dermal) | Unverified | Precautionary assumption: Harmful in contact with skin due to |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to lipophilic aldehydes.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient due to the volatility of the aldehyde and the severe consequences of fluorinated compound absorption in ocular tissue.[1] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Primary control. If work outside hood is unavoidable (e.g., weighing large scale), use a Half-face respirator with ABEK1 cartridges (Organic Vapor/Acid Gas). |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are permeable. An impermeable apron (Tyvek or PVC) is required during transfer operations to prevent chest/lap absorption. |
| Hand (Splash) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Aldehydes permeate thin nitrile.[1] Double gloving provides a "sacrificial" outer layer and visual breach detection (if colored differently). |
| Hand (Immersion) | Laminate Film (e.g., Silver Shield / Barrier) | Required for spill cleanup or prolonged handling.[1] Nitrile degrades rapidly under direct aldehyde immersion. |
Glove Selection Logic: The "Permeation Trap"
Do not rely on single nitrile gloves.
Aldehydes are known to permeate nitrile rubber without visible degradation (swelling). The
-
Protocol: Double-Gloving Technique
-
Inner Layer: Brightly colored nitrile (e.g., orange/blue) – acts as the last line of defense and breach indicator.[1]
-
Outer Layer: Standard purple/blue nitrile (minimum 0.11 mm / 5 mil thickness).
-
Change Frequency: Immediately upon splash, or every 60 minutes of routine use.
-
Operational Workflow: Synthesis & Handling
This workflow minimizes aerosolization and surface contamination.
Figure 1: Safe handling loop ensuring containment from preparation to disposal.
Detailed Steps:
-
Weighing: If the compound is a liquid or low-melting solid, use a glass syringe or positive displacement pipette to transfer.[1] Avoid pouring, which creates invisible aerosols.
-
Glassware: Use only borosilicate glass. The
group is stable to glass, unlike some reactive fluorides, but the aldehyde requires clean, dry glassware to prevent auto-oxidation to the benzoic acid derivative. -
Temperature: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes oxidize in air; the
group does not prevent this.
Emergency Response: The "HF Factor"
While the compound itself is not HF, thermal decomposition (fire) will release Hydrogen Fluoride gas.
Fire Scenario
-
Extinguishing Media: Dry Chemical,
, or Alcohol-resistant foam.[3][6] Do not use water jet (avoids spreading the chemical). -
Firefighter PPE: Full SCBA (Self-Contained Breathing Apparatus) is mandatory. The smoke contains HF and
.[1]
Spill Response Logic
Figure 2: Decision tree for spill containment. Note the evacuation trigger for spills outside ventilation.
Disposal Protocols
Crucial Distinction: This is Halogenated waste.
-
Stream: Halogenated Organic Solvents/Solids.
-
Labeling: Must explicitly state "Contains Organic Fluorine (
)." -
Prohibition: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases, as exothermic decomposition can occur.[1]
-
Destruction: Requires high-temperature incineration (>1100°C) with flue gas scrubbing to capture HF.
References
-
Rowan Scientific. (2023). The Pentafluorosulfanyl Group (SF5): Unique Properties and Applications.[1][2][7]Link
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards: Sulfur Pentafluoride (Analogous Hazards).Link
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Aldehydes).Link
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Fluorinated Benzaldehyde Derivatives.Link
-
Wastebits. (2021). Disposal of PFAS and Fluorinated Organic Compounds.[8]Link
Sources
- 1. download.basf.com [download.basf.com]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Phosphorus pentafluoride | F5P | CID 24295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
